molecular formula C12H14N2O B1590810 Spiro[isoindoline-1,4'-piperidin]-3-one CAS No. 788812-21-5

Spiro[isoindoline-1,4'-piperidin]-3-one

Cat. No. B1590810
M. Wt: 202.25 g/mol
InChI Key: JKJBINGBZKSOFX-UHFFFAOYSA-N
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Description

Spiro[isoindoline-1,4'-piperidin]-3-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its unique structural features and diverse biological activities. It is a spirocyclic lactam that possesses a spiro carbon atom that is linked to two heterocyclic rings, namely isoindoline and piperidine. The compound has been found to exhibit a wide range of pharmacological properties, including anticonvulsant, analgesic, antitumor, and anti-inflammatory activities. In

Scientific Research Applications

Organocatalytic Synthesis and Medicinal Chemistry

Spiro[isoindoline-1,4'-piperidin]-3-one derivatives, particularly spiro[pyrrolidin-3,3'-oxindoles], are highlighted for their biological activities. An enantioselective organocatalytic approach allows for the synthesis of these derivatives with high enantiopurity and structural diversity, indicating their potential in medicinal chemistry and diversity-oriented synthesis. This method leverages asymmetric catalytic three-component 1,3-dipolar cycloaddition, showcasing high yield, excellent stereoselectivities, and unusual regiochemistry under mild conditions (Chen et al., 2009).

Antimycobacterial Activity

A stereoselective synthesis of spiro-piperidin-4-ones demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. The method provides an atom-economic route to these compounds, underscoring their potential as promising antimycobacterial agents. One particular derivative showed enhanced potency compared to standard treatments like isoniazid and ciprofloxacin (Kumar et al., 2008).

Synthetic Strategies for Biologically Active Compounds

Research into the intramolecular oxidative coupling reaction of oxindoles with β-dicarbonyls in the presence of a guanidinium hypoiodite catalyst has facilitated the synthesis of spiro-coupling products, including spiro[indoline-3,4'-piperidine]. This method highlights an efficient pathway for constructing spiro-coupling frameworks with potential biological activity, offering moderate to excellent yields and introducing a chiral catalyst for asymmetric synthesis (Sugimoto et al., 2023).

Novel Ligands for σ-Receptors

Spiro compounds, including spiro[[2]benzopyran-1,4‘-piperidines], have been synthesized and investigated for their affinity towards σ1- and σ2-receptors, showing potential as σ-receptor ligands. This research contributes to the development of novel therapeutic agents targeting σ-receptors, with implications for treating neurological disorders (Maier & Wünsch, 2002).

Synthesis and Biological Evaluation of Spiroindoline Derivatives

Spiroindoline NPY Y5 receptor antagonists have been synthesized and evaluated, showing good oral bioavailability and brain penetration in rats. These antagonists are capable of inhibiting food intake in rats, suggesting their potential in addressing disorders related to appetite and weight management (Sakamoto et al., 2009).

properties

IUPAC Name

spiro[2H-isoindole-3,4'-piperidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-11-9-3-1-2-4-10(9)12(14-11)5-7-13-8-6-12/h1-4,13H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJBINGBZKSOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573971
Record name Spiro[isoindole-1,4'-piperidin]-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[isoindoline-1,4'-piperidin]-3-one

CAS RN

788812-21-5
Record name Spiro[isoindole-1,4'-piperidin]-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tert-butyl 2-(4-methoxybenzyl)-3-oxospiro[isoindoline-1,4′-piperidine]-1′-carboxylate (50 mg, 0.12 mmol, 1.0 equiv) and TFA (7 mL) were heated to 75° C. for 19 h. After this time LC-MS showed removal of the Boc- and p-methoxybenzyl groups. The mixture was concentrated to leave crude spiro[isoindoline-1,4′-piperidin]-3-one which was used directly.
Name
Quantity
7 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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